molecular formula C7H15N2O3P B14636709 Diethyl {[(cyanomethyl)amino]methyl}phosphonate CAS No. 53602-83-8

Diethyl {[(cyanomethyl)amino]methyl}phosphonate

Cat. No.: B14636709
CAS No.: 53602-83-8
M. Wt: 206.18 g/mol
InChI Key: OGSVNWLLVFZDOT-UHFFFAOYSA-N
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Description

Diethyl {[(cyanomethyl)amino]methyl}phosphonate is a versatile organophosphorus compound with the molecular formula C₆H₁₂NO₃P. It is commonly used as a reagent in organic synthesis, particularly in the Horner-Wadsworth-Emmons olefination reaction. This compound is known for its ability to form carbon-carbon double bonds, making it valuable in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl {[(cyanomethyl)amino]methyl}phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with cyanomethylamine under controlled conditions. The reaction typically requires a catalyst and proceeds at moderate temperatures to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yields and purity. The use of advanced catalysts and reaction monitoring techniques helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

Diethyl {[(cyanomethyl)amino]methyl}phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates. These products have diverse applications in organic synthesis and industrial processes .

Scientific Research Applications

Diethyl {[(cyanomethyl)amino]methyl}phosphonate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl {[(cyanomethyl)amino]methyl}phosphonate involves its ability to form stable carbon-phosphorus bonds. This property makes it a valuable reagent in the formation of carbon-carbon double bonds through the Horner-Wadsworth-Emmons reaction. The compound’s molecular targets include various organic substrates, and its pathways involve nucleophilic addition and elimination reactions .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl phosphonoacetonitrile
  • Cyanomethylphosphonic acid diethyl ester
  • Diethyl (cyanomethyl)phosphonate

Uniqueness

Diethyl {[(cyanomethyl)amino]methyl}phosphonate is unique due to its specific structure, which allows for versatile reactivity in organic synthesis. Its ability to participate in multiple types of reactions, including oxidation, reduction, and substitution, sets it apart from other similar compounds. Additionally, its applications in various fields, from chemistry to industry, highlight its importance .

Properties

CAS No.

53602-83-8

Molecular Formula

C7H15N2O3P

Molecular Weight

206.18 g/mol

IUPAC Name

2-(diethoxyphosphorylmethylamino)acetonitrile

InChI

InChI=1S/C7H15N2O3P/c1-3-11-13(10,12-4-2)7-9-6-5-8/h9H,3-4,6-7H2,1-2H3

InChI Key

OGSVNWLLVFZDOT-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CNCC#N)OCC

Origin of Product

United States

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